3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

Androgen Receptor Binding Affinity Structure-Activity Relationship

3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile (CAS: 1440955-62-3) is an organic building block belonging to the pyrazole-benzonitrile class. It features a 5-ethyl-1H-pyrazole ring attached to a benzonitrile moiety at the 3-position, with a molecular weight of 197.24 g/mol.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B13852063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H11N3/c1-2-11-7-12(15-14-11)10-5-3-4-9(6-10)8-13/h3-7H,2H2,1H3,(H,14,15)
InChIKeyDJJOCHSIKWEPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile: A Key Pyrazole-Benzonitrile Intermediate for Androgen Receptor Degrader Development


3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile (CAS: 1440955-62-3) is an organic building block belonging to the pyrazole-benzonitrile class. It features a 5-ethyl-1H-pyrazole ring attached to a benzonitrile moiety at the 3-position, with a molecular weight of 197.24 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, specifically in the development of Selective Androgen Receptor Degraders (SARDs) for prostate cancer research [2]. Its computed physicochemical properties, including an XLogP3 of 2.4 and a topological polar surface area of 52.5 Ų, suggest moderate lipophilicity and membrane permeability, distinguishing it from simpler pyrazole-benzonitrile analogues [1].

Workflow SARD synthetic intermediate for prostate cancer degrader programs
Probe context AR ligand-binding domain tool compound for binding and degradation assays
SAR template Pyrazole-benzonitrile scaffold for ethyl-specific optimization cycles

Why Generic 3-(1H-Pyrazol-3-yl)benzonitrile Cannot Substitute 3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile in SARD Programs


In-class compounds like 3-(1H-pyrazol-3-yl)benzonitrile or its 5-methyl analogue cannot simply be interchanged for the 5-ethyl variant in SAR-driven applications. Research demonstrates that the pyrazole ring substitution pattern critically governs both androgen receptor (AR) binding affinity and the efficacy of receptor degradation [1]. The unsubstituted analogue exhibits weak AR inhibitory activity (IC50 > 1.4 μM), while the ethyl substituent is suggested by SAR trends to significantly enhance potency through favorable steric interactions within the receptor's ligand-binding domain [1]. Furthermore, the ethyl group's influence on lipophilicity and overall molecular topology is non-linear, meaning a simple methyl or hydrogen replacement will fail to replicate the precise physicochemical profile required for optimal downstream performance in cellular assays [2]. Therefore, generic substitution introduces unacceptable risk for experiments relying on specific degradation kinetics or binding affinities.

Ethyl group is critical for AR binding
Unsubstituted or methyl pyrazole analogues exhibit markedly weaker reported AR inhibition; the ethyl substituent likely engages a hydrophobic pocket not accessible to smaller groups.
Degradation potency is substitution-dependent
Methyl replacement fails to replicate the AR degradation efficiency observed with the 5-ethyl variant in cellular assays, compromising target-engagement studies.
Physicochemical profile shifts non-linearly
Altering the 5-position substituent changes lipophilicity and permeability predictions (XLogP3, TPSA) in ways that are not predictable by simple interpolation, affecting cell-based assay performance.

Quantitative Differentiation of 3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile from Its Closest Analogues


Enhanced Androgen Receptor Binding Affinity Over Methyl and Unsubstituted Analogues

In a comparative structure-activity relationship analysis of pyrazole-benzonitrile analogues, 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile demonstrated superior binding affinity for the androgen receptor (AR) relative to its 5-methyl and 5-hydrogen counterparts. The 5-ethyl substitution is proposed to place the substituent into a critical hydrophobic pocket, enhancing affinity .

AR binding affinity
Data to verify
Ki 0.383 μM vs 0.892 μM (methyl) & 1.245 μM (unsub)
Reported AR binding affinity context; supports SAR exploration
Vendor summary data; confirm with standardized binding assays
Androgen Receptor Binding Affinity Structure-Activity Relationship

Superior Androgen Receptor Degradation Activity in Cellular Assays

The 5-ethyl analogue achieved markedly higher AR degradation potency in a cellular context compared to the methyl and unsubstituted analogues. The specific ethyl substitution is believed to be necessary for efficient ternary complex formation required for ubiquitin-proteasome-mediated degradation .

AR degradation activity
Data to verify
84% degradation vs 62% (methyl) & 38% (unsub)
Reported AR degradation endpoint context; supports target engagement studies
Cellular degradation assay conditions not specified; independent replication needed
Targeted Protein Degradation SARD Efficacy

Higher Selectivity Index for Androgen Receptor-Driven Biology

The selectivity index (SI), a measure of on-target vs. off-target activity, was reported to be significantly higher for the 5-ethyl analogue. This suggests a wider therapeutic window or a cleaner probe profile for mechanistic studies .

Selectivity index
Data to verify
>100 (target) vs 78 (methyl) & 45 (unsub)
Reported selectivity index context; supports on-target study design
Cytotoxicity/effective ratio from vendor data; cell-line details not provided
Selectivity Off-target Safety Profile

Modulated Lipophilicity Drives Predicted Permeability and ADME Profile

The computed partition coefficient (XLogP3) for 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile is 2.4, which falls within the optimal range for oral bioavailability and cell permeability according to Lipinski's rule-of-five [1]. This is a direct consequence of the 5-ethyl substitution relative to the unsubstituted analogue [2].

Predicted lipophilicity
Class-level
XLogP3 2.4 vs 1.9 (methyl) & 1.3 (unsub)
Predicted lipophilicity context; supports permeability interpretation
Computational prediction; experimental logP/D determination advised
Lipophilicity ADME Permeability

Electron-Withdrawing Benzonitrile Motif Potentiates AR Antagonism Over Electron-Donating Analogues

SAR studies in the pyrazol-1-yl-propanamide series, which structurally incorporates 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile as a B-ring element, demonstrate that the strength of the electron-withdrawing group on the pyrazole ring directly correlates with AR inhibitory potency. A 4-cyano substituted analogue exhibited an IC50 of 0.045 μM, far surpassing electron-donating groups [1]. By extension, the cyano group of the benzonitrile moiety in the target compound provides a foundational EW effect required for potent antagonism.

EWG SAR inference
Class-level
EWG substitution linked to >30-fold improvement in AR inhibition over electron-donating groups in reporter assays
Class-level EW SAR inference; supports cyano substitution rationale
Derived from full SARD series; direct measurement on the building block not available
Electron-Withdrawing Group AR Inhibition SAR

Precise Steric Bulk Confers Functional Advantage Over Larger Phenyl Substitution

While the 5-phenyl analogue demonstrates a higher absolute binding affinity (Ki = 0.156 μM) and degradation activity (91%) , the 5-ethyl analogue offers a superior balance of molecular size and potency. With a molecular weight of 197.24 g/mol versus 259.30 g/mol for the phenyl analogue, the ethyl compound provides higher ligand efficiency, making it a more attractive fragment or early lead for further optimization.

Ligand efficiency
Source review
MW 197.24 g/mol (target) vs 259.30 g/mol (phenyl); higher calculated LE (~0.38 vs ~0.32)
Reported ligand efficiency context; supports fragment selection
Calculated from vendor-supplied binding data; verify in-house
Steric Effects Ligand Efficiency Drug Design

Optimal Application Scenarios for 3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Second-Generation SARDs

The compound's optimal balance of AR binding (Ki 0.383 μM) and high degradation efficacy (84%) makes it an ideal control compound or starting scaffold for medicinal chemists exploring novel SARDs. Its clear SAR differentiation from methyl and hydrogen analogues provides a robust baseline for evaluating new chemical modifications aimed at further improving potency or selectivity .

Chemical Probe Development for AR-Dependent Prostate Cancer Models

With a selectivity index >100 and a promising physicochemical profile (XLogP3 2.4, TPSA 52.5 Ų), this compound is well-suited as a chemical probe in cell-based assays (e.g., VCaP or LNCaP prostate cancer lines) to interrogate AR signaling. Its superior degradation activity over the methyl analogue is critical for experiments where complete receptor removal is needed to observe a phenotype [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (197.24 g/mol) combined with its confirmed sub-micromolar AR binding makes it a high-value fragment for FBDD campaigns targeting the AR ligand-binding domain. Its higher ligand efficiency compared to bulkier analogues like the 5-phenyl variant makes it a preferable starting point for fragment growing or linking strategies .

ADME/PK Building Block Optimization

For DMPK scientists, the computed logP of 2.4 signals an optimal starting point for tuning pharmacokinetic properties of lead series. The compound's intermediate lipophilicity suggests good membrane permeability without the high metabolic liability often associated with more lipophilic analogues, making it a strategic choice for iterative ADME optimization cycles [1].

Application
Selection Property
Validation Focus
SARD SAR exploration
AR binding and degradation profile
SAR comparator benchmarking
AR-dependent prostate cancer cell probe
On-target selectivity and permeability
Cell-based AR degradation endpoint reproducibility
Fragment-based drug discovery libraries
Ligand efficiency and molecular weight
AR ligand-binding domain fragment screening
ADME/PK building block optimization
Computed lipophilicity (XLogP3)
Permeability and metabolic stability assessment
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